molecular formula C13H10N2O2S B3425758 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462066-87-1

3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B3425758
CAS No.: 462066-87-1
M. Wt: 258.30 g/mol
InChI Key: HPYXUKHYHKOTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused thienoquinoline scaffold with a carboxylic acid group at position 2, an amino group at position 3, and a methyl substituent at position 6. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. The compound is synthesized via microwave-assisted methods under solvent-free conditions, as reported by Bhojya Naik et al., which enhances yield and efficiency compared to traditional thermal approaches .

Properties

IUPAC Name

3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-6-2-3-9-7(4-6)5-8-10(14)11(13(16)17)18-12(8)15-9/h2-5H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYXUKHYHKOTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357720
Record name BAS 02240451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462066-87-1, 873437-82-2
Record name 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462066-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 02240451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: . Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
AMTQ has been identified as a potential anticancer agent due to its role in inhibiting the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway. The NF-κB pathway is often constitutively active in various cancers, contributing to tumor growth and resistance to apoptosis. By inhibiting IKK, AMTQ can potentially reduce the expression of pro-inflammatory cytokines and other mediators involved in cancer progression .

1.2 Anti-inflammatory Properties
The compound has shown promise in treating inflammatory diseases by blocking the transcription of inflammatory cytokines such as IL-1, IL-6, and TNF-α. This action is particularly relevant for conditions like rheumatoid arthritis, asthma, and inflammatory bowel disease .

Case Studies

3.1 Inhibition of Cancer Cell Lines
A study demonstrated that AMTQ exhibited significant antiproliferative effects on various human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell cycle progression was attributed to its interference with NF-κB signaling .

3.2 Treatment of Autoimmune Conditions
In preclinical models of autoimmune diseases such as lupus and rheumatoid arthritis, AMTQ reduced disease severity by modulating immune responses and decreasing inflammatory cytokine levels .

Synthesis and Derivatives

The synthesis of AMTQ can be achieved through various methods, including microwave-induced reactions that enhance yield and purity. Research indicates that derivatives of thieno[2,3-b]quinoline compounds may exhibit enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-b]quinoline Derivatives

Structural Modifications and Substituent Effects

The activity and physicochemical properties of thieno[2,3-b]quinoline derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Properties
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (Target) - 3-Amino
- 6-Methyl
- 2-Carboxylic acid
High polarity due to carboxylic acid; moderate lipophilicity from methyl group. Synthesized via microwave methods ; antimicrobial activity inferred .
3-Amino-5-oxo-5,6,7,8-tetrahydro-thieno[2,3-b]quinoline-2-carboxamide - 5-Oxo tetrahydro ring
- 2-Carboxamide (5-chloro-2-methylphenyl)
Enhanced solubility from tetrahydro ring; amide group improves bioavailability. Aldose reductase inhibition in micromolar range for similar indole derivatives .
3-Amino-6-ethyl-N-(4-methoxy-2-methylphenyl)-tetrahydrothienoquinoline-2-carboxamide - 6-Ethyl
- 2-Carboxamide (4-methoxy-2-methylphenyl)
Increased lipophilicity from ethyl and methoxy groups; potential CNS penetration. Antimicrobial activity reported for alkyl esters .
3-Amino-4-(trifluoromethyl)-tetrahydrothienoquinoline-2-carboxylic acid - 4-Trifluoromethyl
- 2-Carboxylic acid
Electron-withdrawing CF3 group enhances metabolic stability and acidity. No direct bioactivity data; structural analogs used in material science .
3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid - 7-Methoxy
- 2-Carboxylic acid
Methoxy group improves solubility; positional isomerism affects target binding. Antioxidant activity in erythrocyte models for related indole derivatives .

Key Trends and Insights

Bioactivity : Carboxamide derivatives (e.g., ) often exhibit enhanced bioavailability compared to carboxylic acids due to reduced ionization at physiological pH. For example, compound 1 in (a pyridoindole analog) showed micromolar aldose reductase inhibition, while its saturated analog (compound 2) was less active, highlighting the role of ring saturation .

Synthesis Efficiency : Microwave-assisted synthesis () reduces reaction times and improves yields (30–70%) compared to conventional methods, particularly for cyclized products .

Substituent Impact :

  • Electron-withdrawing groups (e.g., CF3 in ) increase acidity and stability but may reduce membrane permeability.
  • Alkyl groups (methyl, ethyl) enhance lipophilicity, favoring interactions with hydrophobic targets.
  • Methoxy/ethoxy groups improve solubility and may confer antioxidant properties, as seen in erythrocyte models .

Limitations in Current Data

While structural analogs provide indirect insights, the target compound’s specific pharmacological profile (e.g., antimicrobial, enzyme inhibition) requires further experimental validation. and focus on pyridoindoles and erythrocyte models, which are structurally distinct but suggest methodologies for evaluating bioactivity .

Biological Activity

3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with potential biological activities, particularly in antimicrobial and anticancer domains. Its unique thienoquinoline structure, characterized by a fused thieno and quinoline ring system, contributes to its chemical reactivity and biological properties. The molecular formula is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S with a molecular weight of approximately 258.3 g/mol .

Chemical Structure and Properties

The compound features several functional groups that enhance its biological activity:

  • Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.
  • Carboxylic Acid Group : Increases solubility and reactivity, enabling interactions with enzymes and receptors.

Biological Activities

Research has highlighted several significant biological activities of this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Potential

Compounds structurally related to this compound have been investigated for their anticancer properties. Preliminary findings suggest that it may possess cytotoxic effects against certain cancer cell lines. The mechanisms may involve:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth by interfering with cell cycle progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies indicate:

  • Enzyme Inhibition : It may inhibit specific bacterial enzymes, leading to reduced bacterial viability.
  • Binding Affinity : Interaction studies suggest a binding affinity for certain biological targets, including enzymes involved in cancer progression .

Research Findings and Case Studies

A review of the literature reveals various studies focusing on the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains.
Suggested potential anticancer properties through cytotoxicity assays on cancer cell lines.
Investigated the synthesis of derivatives with enhanced biological activities.
Explored oxidative dimerization reactions leading to novel thienoquinoline derivatives with potential applications.

Q & A

Q. What are the common synthetic routes for 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization, chlorination, and amination. Key methodologies include:

  • Friedel–Crafts and Vilsmeier–Haack reactions : These are used to construct the thienoquinoline core. For example, Friedel–Crafts acylation followed by Vilsmeier–Haack formylation enables efficient ring closure .
  • Microwave-assisted synthesis : Solvent-free conditions under microwave irradiation reduce reaction times (e.g., from hours to minutes) and improve yields compared to conventional heating .
  • Cyclization with Brønsted acids : Acid-catalyzed cyclization of intermediates like 3-methylquinoxaline-2-thione with aldehydes achieves regioselective formation of the thienoquinoline scaffold .

Q. How is the structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HSQC) confirms regiochemistry and substituent positions .
  • X-ray crystallography : Single-crystal diffraction data (e.g., CCDC 1983315 for analogous quinoxaline derivatives) validate bond lengths and angles .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurements confirm molecular formulas .

Q. What in vitro assays evaluate the enzyme inhibitory activity of thienoquinoline derivatives?

Common assays include:

  • α-Glucosidase/α-amylase inhibition : Spectrophotometric methods measure reduced glucose release from substrates like p-nitrophenyl glucopyranoside .
  • Kinase inhibition assays : Radiolabeled ATP or fluorescence-based assays assess competitive/non-competitive binding to targets like CDK5/p25 .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step in synthesizing thienoquinoline derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while solvent-free microwave methods improve atom economy .
  • Catalyst screening : Brønsted acids (e.g., H2_2SO4_4) outperform Lewis acids (e.g., Fe salts) in regioselective cyclization, as shown in comparative studies .
  • Temperature control : Reflux conditions (e.g., 110°C in ethanol) balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in bioactivity data for quinoline derivatives?

Discrepancies in enzyme inhibition or cytotoxicity data can be addressed by:

  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .

Q. How does Rh(III)-catalyzed C-H activation improve functionalization of thienoquinoline scaffolds?

Rh(III) catalysts enable late-stage diversification via:

  • Directing groups (DGs) : The carboxylic acid moiety acts as a transient DG, facilitating regioselective C-H bond activation for cycloaddition with alkynes .
  • Step economy : Eliminates pre-functionalization steps (e.g., halogenation), enabling one-pot synthesis of tetracyclic lactones with potential antitumor activity .

Q. How to design experiments to assess the selectivity of kinase inhibitors derived from thienoquinoline scaffolds?

Selectivity profiling involves:

  • Kinase panels : Screen against >100 kinases (e.g., PI3Kδ, CDK2) to identify off-target effects .
  • ATP competition assays : Differentiate ATP-competitive (e.g., AMG319) vs. non-competitive inhibitors using ATP concentration-dependent IC50_{50} shifts .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for microwave-assisted synthesis of thienoquinoline derivatives?

Discrepancies arise from:

  • Microwave parameters : Variations in power (100–300 W) and irradiation time (5–30 min) significantly impact reaction efficiency .
  • Substrate purity : Impurities in starting materials (e.g., 2-chloronicotinic acid) reduce yields by promoting side reactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Thienoquinoline Derivatives

MethodConditionsYield (%)TimeKey AdvantageReference
Conventional heatingEthanol, reflux, 12 h60–7012 hLow equipment cost
Microwave-assistedSolvent-free, 150 W, 10 min85–9010 minRapid, eco-friendly
Rh(III)-catalyzed C-HDMF, 80°C, 24 h75–8024 hLate-stage functionalization

Q. Table 2. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample DataReference
1H^1H/13C^{13}C NMRAssigns proton/carbon environmentsδ 8.2 ppm (quinoline H), 165 ppm (C=O)
X-ray crystallographyConfirms bond lengths/anglesCCDC 1983315 (quinoxaline analog)
HRMSVerifies molecular formulam/z 291.3 [M+H]+^+

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 2
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.